N-Ethyl-2,4-dinitroaniline
Overview
Description
N-Ethyl-2,4-dinitroaniline is an organic compound with the molecular formula C8H9N3O4. It is a derivative of aniline, where the amino group is substituted with an ethyl group and two nitro groups at the 2 and 4 positions on the benzene ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Mechanism of Action
Target of Action
N-Ethyl-2,4-dinitroaniline primarily targets tubulin proteins in plants . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound acts as a microtubule inhibitor . It interferes with the assembly of microtubules, disrupting cell division in plants. This disruption inhibits the growth of both the roots and shoots of plants .
Biochemical Pathways
The compound’s action on tubulin proteins affects the normal functioning of the cell’s cytoskeleton, leading to inhibited cell division and growth . This can cause significant downstream effects, such as altered plant morphology and reduced plant vigor .
Pharmacokinetics
These processes can affect the compound’s bioavailability and its overall effectiveness as a herbicide .
Result of Action
The primary result of this compound’s action is the inhibition of root and shoot growth in plants . This makes it effective as a pre-emergence herbicide, preventing weed growth before it becomes a significant problem .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can enter habitats surrounding croplands through drift, runoff, and/or volatilization . This can lead to exposure of non-target organisms and potential ecological impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-2,4-dinitroaniline can be synthesized through the nitration of N-ethyl aniline. The process involves the following steps:
Nitration: N-ethyl aniline is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce nitro groups at the 2 and 4 positions on the benzene ring.
Purification: The resulting product is purified through recrystallization from ethanol to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Alkyl halides or aryl halides, base (e.g., sodium hydroxide), and an appropriate solvent.
Major Products Formed:
Reduction: N-Ethyl-2,4-diaminoaniline.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
N-Ethyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a tool for studying the effects of nitroaromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a prodrug for targeted cancer therapy.
Industry: It is used in the production of herbicides and pesticides
Comparison with Similar Compounds
2,4-Dinitroaniline: Similar in structure but lacks the ethyl group.
2,4,6-Trinitroaniline: Contains an additional nitro group at the 6 position.
4-Nitroaniline: Contains only one nitro group at the 4 position
Uniqueness: N-Ethyl-2,4-dinitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
N-ethyl-2,4-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-2-9-7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOUTZBUOQBAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191780 | |
Record name | N-Ethyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3846-50-2 | |
Record name | 2,4-Dinitro-N-ethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3846-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-2,4-dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003846502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3846-50-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-2,4-dinitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic method for producing N-Ethyl-2,4-dinitroaniline described in the research?
A1: The research paper highlights a novel synthetic approach for generating various N-alkyl nitroanilines, including this compound. The described method involves reacting the corresponding aniline (in this case, 2,4-dinitroaniline) with the desired alkyl halide (ethyl halide) under mild reaction conditions. [] This method proves to be highly efficient compared to alternative methods like Ullmann chemistry.
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